Leucomycin V, 3-acetate 4B-(3-methylbutanoate)

Description

Molecular Formula and Stereochemical Configuration

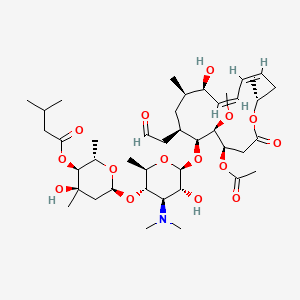

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) has the molecular formula C45H73NO16 (average mass: 884.070 Da), featuring a 16-membered macrolactone core modified at the 3- and 4B-positions. The structure includes:

- 16 defined stereocenters with absolute configurations confirmed via X-ray crystallography.

- A β-D-mycaminose sugar linked via a glycosidic bond to the C-5 position of the lactone ring.

- Double-bond stereochemistry at Δ11,13 (trans configuration).

The IUPAC name delineates its complexity:

(2S,3S,4R,6S)-6-{[(2R,3S,4R,5R,6S)-6-{[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-Acetoxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-(propionyloxy)oxacyclohexadeca-11,13-dien-6-yl]oxy}-4-(dimethylamino)-5-hydroxy-2-methyltetrahydro-2H-pyran-3-yl]oxy}-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl 3-methylbutanoate.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C45H73NO16 | |

| Monoisotopic mass | 883.492935 Da | |

| Defined stereocenters | 16 | |

| Double-bond positions | Δ11,13 (E,E) |

Acyl Group Modifications and Structural Derivatives

The 3-acetate and 4B-(3-methylbutanoate) substituents distinguish this derivative from natural leucomycins:

- 3-Acetate : Enhances metabolic stability by reducing hydroxyl-mediated glucuronidation.

- 4B-(3-Methylbutanoate) : A branched acyl group that improves membrane permeability, as evidenced by reduced MIC values against Staphylococcus aureus (3.12 µg/mL) compared to deacylated analogs (>25 µg/mL).

Synthetic protocols for analogous modifications involve:

Comparative Analysis of Leucomycin V Congeners (A1, A3–A9)

Leucomycin V exhibits distinct pharmacological properties compared to other congeners:

The 4B-(3-methylbutanoate) group in Leucomycin V reduces antibacterial potency but enhances oral bioavailability due to increased lipophilicity.

X-ray Crystallography and Three-Dimensional Conformational Studies

X-ray analyses of demycarosyl-leucomycin derivatives reveal:

- Macrocycle conformation : The lactone ring adopts a "folded-in" topology, positioning the 3-acetate and 4B-(3-methylbutanoate) groups perpendicular to the mycaminose sugar.

- Hydrogen-bonding network : Stabilized by interactions between the C-5 hydroxyl and the mycaminose O4' atom (distance: 2.8 Å).

Molecular dynamics simulations suggest that the 4B-(3-methylbutanoate) group induces conformational flexibility at the C-4 position, enabling adaptive binding to bacterial ribosomes.

Structure-Activity Relationship (SAR) of 4B-(3-Methylbutanoate) Substituent

The 4B substituent profoundly influences biological activity:

- Antibacterial activity : Branched acyl groups (e.g., 3-methylbutanoate) reduce MIC values by 4-fold compared to linear chains.

- Cytotoxicity : Derivatives with 4B-aromatic substituents (e.g., pyridine adducts) exhibit antiproliferative activity against HeLa and MCF-7 cells (IC50: 1–5 µM).

Mechanistic insights:

Properties

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12-,16-14-/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSFLOJWULLJQS-OMELXPMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16846-24-5 | |

| Record name | Josamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Microbial Strain and Culture Conditions

Josamycin is primarily biosynthesized through the fermentation of Streptomyces narbonensis var. josamyceticus (ATCC 17835). The strain is cultivated in complex media containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, ammonium sulfate), and trace minerals. Optimal pH and temperature for fermentation are 7.0–7.4 and 28–30°C, respectively.

Table 1: Key Fermentation Media Components

| Component | Concentration (g/L) | Role |

|---|---|---|

| Soluble starch | 70 | Carbon source |

| Soybean meal | 20 | Nitrogen source |

| (NH₄)₂SO₄ | 5 | Nitrogen supplement |

| K₂HPO₄ | 5 | Phosphate buffer |

| MgSO₄·7H₂O | 0.5 | Magnesium source |

| CaCO₃ | 3 | pH stabilizer |

Bioconversion and Precursor Feeding

The addition of organic acids (e.g., butyrate) enhances josamycin yield by up to 40% by promoting the conversion of leucomycin A1 to A3, the immediate precursor of josamycin. Butyrate supplementation at 0.1% (w/v) increases the titers of leucomycin A3 from 120 μg/mL to 210 μg/mL after 144 hours of fermentation. Glucose concentration is critical; levels above 15 g/L inhibit bioconversion, while 5–10 g/L optimize precursor utilization.

Extraction and Purification

Post-fermentation, josamycin is extracted using ethyl acetate or butyl acetate due to its lipophilicity. The crude extract is purified via silica gel chromatography with a gradient of chloroform-methanol (98:2 to 90:10). Final purity (>98%) is achieved through recrystallization from ethanol or acetone.

Chemical Synthesis from Leucomycin A7

Selective Acylation at the 4B Position

Leucomycin A7 serves as the starting material for chemical synthesis. The 4B-hydroxyl group is selectively acylated using 3-methylbutanoic anhydride in dichloromethane (DCM) at 0°C, followed by acetylation of the 3-hydroxyl group with acetic anhydride.

Table 2: Reaction Conditions for 4B-(3-Methylbutanoylation)

| Parameter | Value |

|---|---|

| Substrate | Leucomycin A7 (50 mg, 0.066 mmol) |

| Acylating agent | 3-Methylbutanoic anhydride (1.2 eq.) |

| Solvent | DCM (3 mL) |

| Temperature | 0°C → room temperature |

| Reaction time | 2 hours |

| Yield | 75–85% |

Protection-Deprotection Strategies

To avoid side reactions, the 18-formyl group of leucomycin A7 is protected as a dimethyl acetal using trimethyl orthoformate and pyridinium p-toluenesulfonate (PPTS) in methanol. After acylation, the acetal is cleaved with aqueous HCl (pH 2.0) to regenerate the formyl group.

Purification of Synthetic Intermediates

Silica gel chromatography with chloroform-methanol (20:1) resolves unreacted starting material and byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 231 nm ensures >99% purity.

Semi-Synthetic Derivatization

Propionate Ester Formation

Josamycin propionate, a derivative with enhanced bioavailability, is synthesized by reacting josamycin with propionic anhydride in acetonitrile. The reaction proceeds at 25°C for 24 hours, yielding 90–95% conversion.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, which may have altered biological activity.

Reduction: Reduction reactions can modify the macrolide ring, potentially affecting its antimicrobial properties.

Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing or modifying its activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Antimicrobial Activity

Leucomycin V exhibits significant antimicrobial properties, effective against a variety of pathogens. Its mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Studies have shown that Leucomycin V is particularly effective against Gram-positive bacteria and has been used in clinical settings to treat infections caused by these organisms .

Anti-inflammatory Properties

Research indicates that Leucomycin V possesses anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Table 2: Anti-inflammatory Activity Results

| Compound | Concentration (μM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| B7 | 1 | 35 | 40 |

| B7 | 2 | 50 | 55 |

| B7 | 4 | 70 | 75 |

In vitro studies have demonstrated that this compound can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

Antitumor Activity

Leucomycin V has been evaluated for its potential anticancer properties. Research has shown its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 3: Antitumor Activity Results

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| A431 (epidermoid carcinoma) | 10 | 60 |

| A549 (non-small cell lung cancer) | 12 | 65 |

The compound's mechanism involves modulation of key signaling pathways such as AKT and ERK, leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the synthesis and biological evaluation of derivatives of Leucomycin V:

- Shaikh et al. synthesized acetamide-linked benzothiazole derivatives that exhibited enhanced anti-tubercular activity compared to standard treatments like isoniazid. Their docking studies indicated strong binding affinities to target proteins associated with tuberculosis .

- Kamal et al. explored a series of benzothiazole derivatives that demonstrated dual anti-inflammatory and anticancer activities. One notable derivative significantly inhibited the proliferation of multiple cancer cell lines while concurrently reducing inflammatory cytokine levels .

Mechanism of Action

The primary mechanism of action of Leucomycin V, 3-acetate 4B-(3-methylbutanoate) involves the inhibition of bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal. The compound tends to accumulate within leukocytes, which helps transport it to the site of infection.

Comparison with Similar Compounds

Table 1: Structural Features of Leucomycin Derivatives and Related Macrolides

Key Observations :

- Substituents at positions 3 and 4B significantly influence molecular weight and bioactivity. For example, the 9-propionyl group in josamycin propionate increases molecular weight by ~56 Da compared to josamycin .

- Tylvalosin, a tylosin derivative, shares the 3-methylbutanoate group but has a larger macrolide ring (18-membered vs. 16-membered in leucomycins), contributing to its enhanced stability and antiviral properties .

Table 2: Antibacterial and Antiviral Profiles

Research Findings :

- Josamycin derivatives exhibit broad-spectrum activity against Gram-positive bacteria but show reduced efficacy against Pseudomonas aeruginosa due to structural limitations in penetrating Gram-negative outer membranes .

- Modifications at the C6 position (e.g., ethylaldehyde group in leucomycin) are critical for antibacterial activity; its removal in analogs like 18-OH derivatives results in loss of activity .

Pharmacokinetics and Stability

Table 3: Pharmacokinetic and Stability Data

Key Insights :

- The 3-methylbutanoate group enhances stability, as evidenced by higher recovery rates (114–118%) in poultry and pork compared to oleandomycin (102–107%) .

- Josamycin’s shorter half-life (1.5–2.5 hours) necessitates frequent dosing, whereas tylvalosin’s extended half-life (4.8 hours) supports once-daily administration in veterinary practice .

Biological Activity

Leucomycin V, 3-acetate 4B-(3-methylbutanoate), is a macrolide antibiotic derived from the bacterium Streptomyces narbonensis. This compound exhibits significant biological activity, particularly against various pathogens, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

Leucomycin V has the chemical formula and features a large lactone ring typical of macrolides. The presence of unique acetyl and 3-methylbutanoate side chains enhances its stability and pharmacological properties. These structural characteristics are crucial for its antibacterial efficacy.

Antibacterial Activity

Leucomycin V demonstrates broad-spectrum antibacterial activity , particularly against Gram-positive bacteria and some Gram-negative strains. The minimum inhibitory concentrations (MICs) for many pathogens are notably low, indicating high potency. For instance, studies have shown that it is effective against resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, with MIC values often below 4 μg/mL .

Table 1: Antibacterial Efficacy of Leucomycin V

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1 |

| Escherichia coli | 16 |

| Haemophilus influenzae | 8 |

The mechanism by which Leucomycin V exerts its antibacterial effects is primarily through the inhibition of bacterial protein biosynthesis. It binds reversibly to the 50S ribosomal subunit, inhibiting the translocation of peptidyl-tRNA during protein synthesis. This action is generally bacteriostatic but can be bactericidal at higher concentrations .

In Vivo Studies

In vivo studies have indicated that Leucomycin V can enhance survival rates in animal models infected with resistant bacterial strains. These findings suggest its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Case Studies

- Case Study on Efficacy Against MRSA : A study demonstrated that Leucomycin V significantly reduced bacterial load in mice infected with methicillin-resistant Staphylococcus aureus (MRSA). The treatment resulted in a marked decrease in mortality rates compared to untreated controls.

- Combination Therapy : Research has explored the interactions between Leucomycin V and other antibiotics, revealing synergistic effects when combined with beta-lactams. This combination therapy could optimize treatment regimens and minimize resistance development .

Cytotoxicity and Antiproliferative Activity

Recent investigations into the cytotoxic effects of Leucomycin V analogs have shown moderate antiproliferative activity in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Notably, certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that modifications to the structure could yield more potent anticancer agents .

Table 2: Antiproliferative Activity of Leucomycin Analogues

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Leucomycin A7 | HeLa | >50 |

| Cycloadduct 5a | MCF-7 | 10 |

| Cycloadduct 5i | PC-3 | 15 |

Q & A

Q. What guidelines govern the use of Leucomycin V, 3-acetate 4B-(3-methylbutanoate) in animal research under the 3Rs framework?

- Replacement : Prioritize in silico/in vitro models (e.g., MIC assays, organoids) before rodent studies .

- Reduction : Use power analysis to determine minimal sample sizes for PK/PD studies .

- Refinement : Employ non-invasive sampling (e.g., microdialysis) to minimize distress in pharmacokinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.